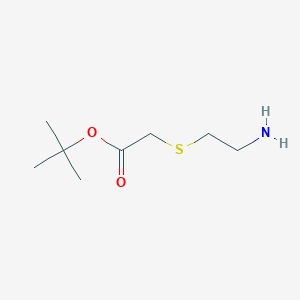
tert-Butyl 2-((2-aminoethyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-((2-aminoethyl)thio)acetate: is an organic compound that features a tert-butyl ester group and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((2-aminoethyl)thio)acetate typically involves the reaction of tert-butyl bromoacetate with 2-aminoethanethiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include a solvent like acetonitrile or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-((2-aminoethyl)thio)acetate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The thioether linkage in this compound can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated thioethers.
Scientific Research Applications
Chemistry: tert-Butyl 2-((2-aminoethyl)thio)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of thioether-containing molecules on biological systems. It can be used to modify peptides and proteins to investigate their structure and function.
Medicine: this compound has potential applications in medicinal chemistry. It can be used to synthesize drug candidates that target specific enzymes or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((2-aminoethyl)thio)acetate involves its interaction with specific molecular targets in biological systems. The thioether linkage allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition or activation of these biological molecules, depending on the specific context. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
tert-Butylthiol: An organosulfur compound with a similar tert-butyl group but lacking the aminoethylthio linkage.
tert-Butyl acetate: A simple ester with a tert-butyl group, used as a solvent and intermediate in organic synthesis.
2-Aminoethanethiol: A thiol compound with an aminoethyl group, used in the synthesis of various thioether-containing molecules.
Uniqueness: tert-Butyl 2-((2-aminoethyl)thio)acetate is unique due to its combination of a tert-butyl ester group and a thioether linkage This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminoethylsulfanyl)acetate |
InChI |
InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)6-12-5-4-9/h4-6,9H2,1-3H3 |
InChI Key |
PBIAQWQZUZUIIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


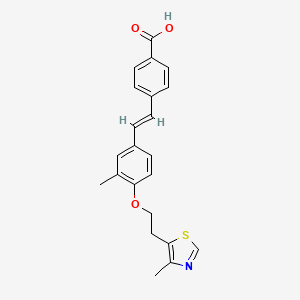
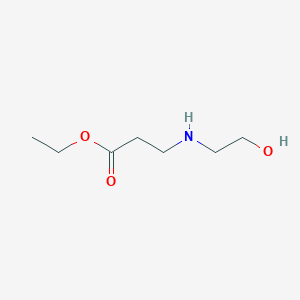
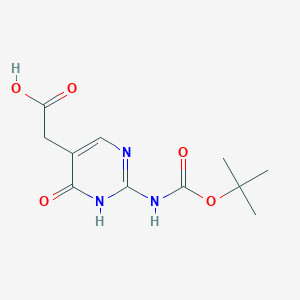
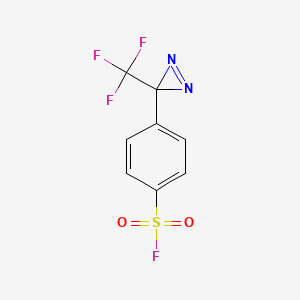

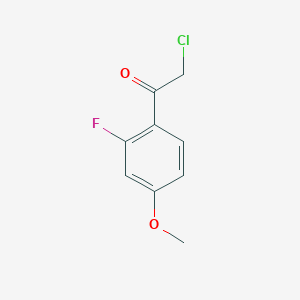
![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13513484.png)

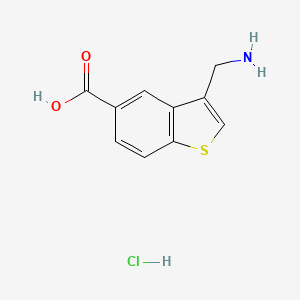
![5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B13513507.png)


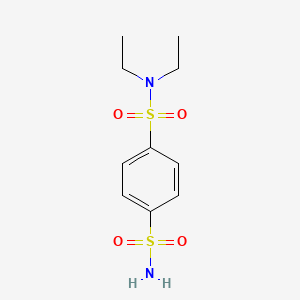
![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)
